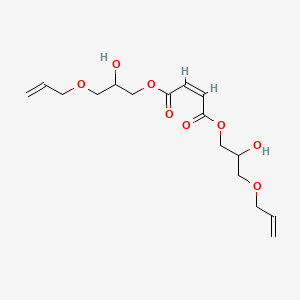
Bis(3-allyloxy-2-hydroxypropyl) fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-allyloxy-2-hydroxypropyl) fumarate: is an organic compound with the molecular formula C₁₆H₂₄O₈ It is a diester of fumaric acid and 3-allyloxy-2-hydroxypropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-allyloxy-2-hydroxypropyl) fumarate typically involves the esterification of fumaric acid with 3-allyloxy-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(3-allyloxy-2-hydroxypropyl) fumarate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .
Scientific Research Applications
Chemistry: Bis(3-allyloxy-2-hydroxypropyl) fumarate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of cross-linked networks, which are valuable in the production of advanced materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent due to its ability to form biocompatible and biodegradable polymers. It is also investigated for its antioxidant properties .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the production of high-performance materials .
Mechanism of Action
The mechanism of action of Bis(3-allyloxy-2-hydroxypropyl) fumarate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, including drug delivery and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components to exert its effects .
Comparison with Similar Compounds
Bis(3-allyloxy-2-hydroxypropyl) maleate: Similar in structure but derived from maleic acid instead of fumaric acid.
Bis(3-allyloxy-2-hydroxypropyl) succinate: Another similar compound, but derived from succinic acid.
Uniqueness: Bis(3-allyloxy-2-hydroxypropyl) fumarate is unique due to its fumarate backbone, which imparts distinct chemical properties compared to its analogs. Its ability to form stable cross-linked networks makes it particularly valuable in polymer chemistry and material science .
Properties
CAS No. |
5975-73-5 |
|---|---|
Molecular Formula |
C16H24O8 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
bis(2-hydroxy-3-prop-2-enoxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H24O8/c1-3-7-21-9-13(17)11-23-15(19)5-6-16(20)24-12-14(18)10-22-8-4-2/h3-6,13-14,17-18H,1-2,7-12H2/b6-5- |
InChI Key |
OUYZUCACSQXEMC-WAYWQWQTSA-N |
Isomeric SMILES |
C=CCOCC(COC(=O)/C=C\C(=O)OCC(COCC=C)O)O |
Canonical SMILES |
C=CCOCC(COC(=O)C=CC(=O)OCC(COCC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
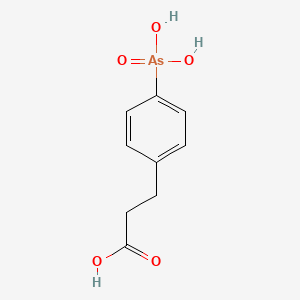
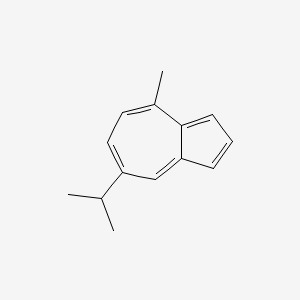
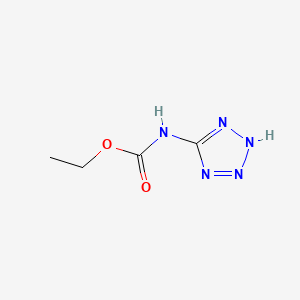

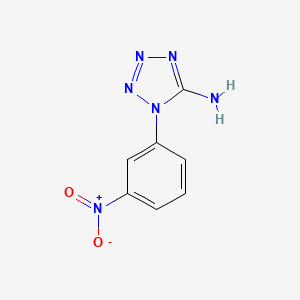

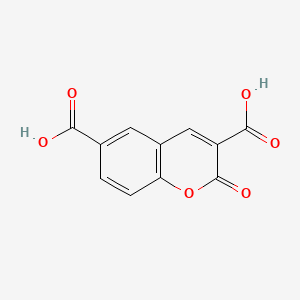
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)


